4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide
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Overview
Description
The compound “4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups . They are widely used in medicinal chemistry and have a range of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a sulfonyl group (-SO2-) and a nitro group (-NO2), both of which are strong electron-withdrawing groups. This could have significant effects on the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and nitro groups could affect its polarity, solubility, and reactivity .Scientific Research Applications
Medicine
In the medical field, this compound’s properties are being explored for potential therapeutic applications. Its structural similarity to other sulfonamide drugs suggests it could be useful in creating novel treatments for bacterial infections, as sulfonamides act as antimicrobial agents by inhibiting the bacterial enzyme dihydropteroate synthase .
Agriculture
“4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide” may have applications in agriculture, particularly in the development of new pesticides or herbicides. Its nitrobenzene moiety could be effective in disrupting the biological pathways of pests or weeds, providing a new approach to crop protection .
Materials Science
The compound’s robust molecular structure makes it a candidate for creating advanced materials. Its potential to form polymers or co-polymers could lead to the development of new plastics or resins with enhanced durability and chemical resistance .
Chemical Synthesis
This compound could serve as a building block in organic synthesis, particularly in the construction of complex molecules. Its reactive sulfonamide group can be a point of attachment for various substituents, enabling the synthesis of a wide range of chemical entities .
Environmental Science
In environmental science, “4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide” might be used in the detection and removal of contaminants. Its ability to bind with specific pollutants could be harnessed to create more efficient filtration systems .
Analytical Chemistry
The compound’s unique spectral properties could be utilized in analytical chemistry for the identification and quantification of substances. It could act as a chromophore or fluorophore in spectroscopic methods, aiding in the analysis of complex mixtures .
Pharmacology
Pharmacologically, the compound could be investigated for its interaction with various biological targets. Its molecular framework allows for modifications that could lead to the discovery of new drug candidates with specific pharmacological activities .
Biochemistry
Finally, in biochemistry, the compound’s potential to interact with enzymes or receptors could make it a valuable tool in studying biochemical pathways. It could be used to design inhibitors or activators of specific biochemical processes, contributing to our understanding of life at the molecular level .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10-3-6-12(7-4-10)15-21(19,20)13-8-5-11(2)14(9-13)16(17)18/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNQCUBQGHMFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-methylphenyl)-3-nitrobenzenesulfonamide |
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